molecular formula C22H34N6O4S B1667174 N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide CAS No. 162166-80-5

N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide

Cat. No. B1667174
M. Wt: 478.6 g/mol
InChI Key: UCVAQBJLJIKTFJ-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-189664 is a thrombin inhibitor.

Scientific Research Applications

Synthesis and Catalysis

  • The rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes leads to a general method for synthesizing functionalized cyclopropanes in a diastereoselective and enantioselective manner. Cyclic N-(arylsulfonyl)amino acids, including similar compounds to the query chemical, are crucial as ligands for the dirhodium catalyst, demonstrating their importance in asymmetric synthesis (Davies et al., 1996).

Organocatalysis

  • The synthesis and characterization of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides and related compounds, which include structural analogs to the query chemical, show potential as enantioselective organocatalysts. These compounds have been tested for aldol reactions, demonstrating their utility in catalysis (Panov et al., 2011).

Pharmaceutical Applications

  • A study on a non-peptide oxytocin receptor antagonist, which includes structures related to the query chemical, focuses on determining its presence in human plasma using high-performance liquid chromatography. This highlights its potential application in pharmacological and clinical research (Kline et al., 1999).

Anticancer Activities

  • Research on substituted N-(4′-nitrophenyl)-l-prolinamides, structurally similar to the query compound, indicates their potential as potent anti-cancer agents. The study explores the synthesis and in vitro anticancer activities of these compounds, underscoring the importance of such chemicals in medical research (Osinubi et al., 2020).

properties

CAS RN

162166-80-5

Product Name

N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide

Molecular Formula

C22H34N6O4S

Molecular Weight

478.6 g/mol

IUPAC Name

(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H34N6O4S/c1-33(31,32)26-18(14-16-6-3-2-4-7-16)21(30)28-11-5-8-19(28)20(29)25-15-17-9-12-27(13-10-17)22(23)24/h2-4,6-7,17-19,26H,5,8-15H2,1H3,(H3,23,24)(H,25,29)/t18-,19+/m1/s1

InChI Key

UCVAQBJLJIKTFJ-MOPGFXCFSA-N

Isomeric SMILES

CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC3CCN(CC3)C(=N)N

SMILES

CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCN(CC3)C(=N)N

Canonical SMILES

CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCN(CC3)C(=N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS 189664
BMS-189664
BMS189664

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide
Reactant of Route 2
Reactant of Route 2
N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide
Reactant of Route 3
Reactant of Route 3
N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide
Reactant of Route 4
N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide
Reactant of Route 5
N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide
Reactant of Route 6
N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.